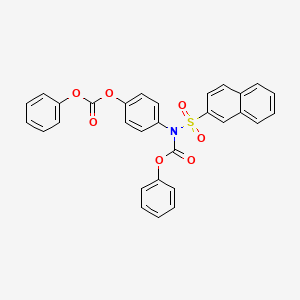

2-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

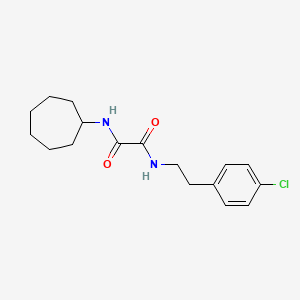

“2-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide” is a chemical compound with the molecular formula C22H14FNO3 . It has an average mass of 359.350 Da and a monoisotopic mass of 359.095764 Da .

Molecular Structure Analysis

The molecular structure of “2-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide” can be analyzed using various spectroscopic techniques . For example, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule . Additionally, the molecular electrostatic potential (MEP) surface can provide insights into the reactivity points of the molecule .Chemical Reactions Analysis

While specific chemical reactions involving “2-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide” are not available, similar compounds have been studied for their reactivity . For example, the presence of phosphorus and sulfur atoms can change the planarity of the parent compound .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide” can be inferred from its molecular structure . For example, the presence of a fluorine atom can influence the molecule’s reactivity and stability.科学的研究の応用

Synthetic Applications

One study focused on the synthetic utility of fluorinated enamides and ynamides, noting their role as precursors in the synthesis of fluorinated heterocycles. This research highlighted the electrophilic reactivity imparted by fluorine atoms, facilitating nucleophilic substitution reactions that yield structurally diverse compounds with potential utility in medicinal chemistry and material science (Meiresonne et al., 2015).

Molecular Sensing

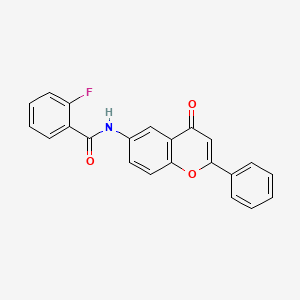

Another area of application is in the development of molecular sensors . A specific flavone derivative has been developed as a fluorescent molecular system for sensing fluoride ions. This compound exhibits dramatic changes in absorption and emission properties in the presence of fluoride, making it a selective sensor for fluoride ions in micromolar concentrations. Such sensors are valuable for environmental monitoring and analytical chemistry applications (Sarkar & Samanta, 2007).

Antimicrobial and Anticholinesterase Activity

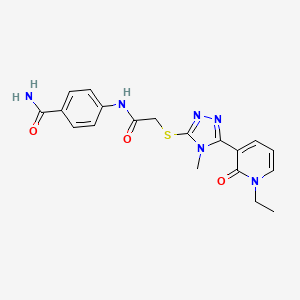

Research on coumarin derivatives bearing a tryptamine moiety, including compounds structurally related to 2-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide, has shown significant activity against acetylcholinesterase (AChE). Such compounds are of interest for their potential therapeutic applications in treating diseases like Alzheimer's, where AChE inhibitors can help manage symptoms by increasing acetylcholine levels in the brain (Ghanei-Nasab et al., 2016).

Fluorinated Heterocycles in Drug Discovery

The incorporation of fluorine atoms into organic compounds is a common strategy in drug discovery to enhance the metabolic stability, lipophilicity, and bioavailability of pharmaceuticals. Studies have demonstrated the synthesis of fluorinated heterocycles that can serve as potential anti-HIV-1 and CDK2 inhibitors, showcasing the importance of fluorinated compounds in developing new therapeutics (Makki et al., 2014).

将来の方向性

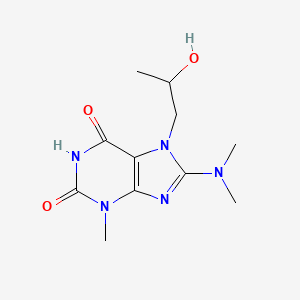

The future directions for research on “2-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide” could involve exploring its potential biological and pharmacological activities. Similar compounds have shown a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . Therefore, “2-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide” could also exhibit similar properties, warranting further investigation.

特性

IUPAC Name |

2-fluoro-N-(4-oxo-2-phenylchromen-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14FNO3/c23-18-9-5-4-8-16(18)22(26)24-15-10-11-20-17(12-15)19(25)13-21(27-20)14-6-2-1-3-7-14/h1-13H,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAAUPTGPTGUBED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2610031.png)

![Ethyl 2-[2-(Boc-amino)-4-(trifluoromethyl)phenyl]-2-oxoacetate](/img/structure/B2610032.png)

![Ethyl 2-[1-(aminomethyl)-3,4-dihydro-2H-naphthalen-1-yl]acetate](/img/structure/B2610036.png)

![7-(3,4-diethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2610040.png)

amino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2610041.png)

![4-[5-(Difluoromethyl)thiadiazol-4-yl]benzoic acid](/img/structure/B2610044.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2610045.png)

![3-(4-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2610049.png)